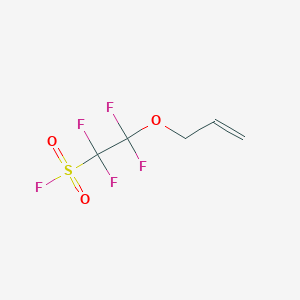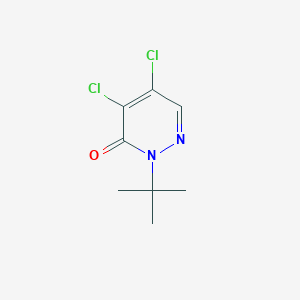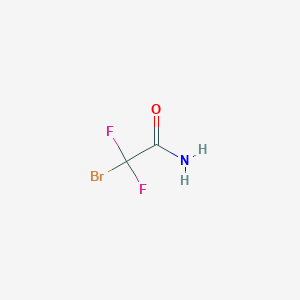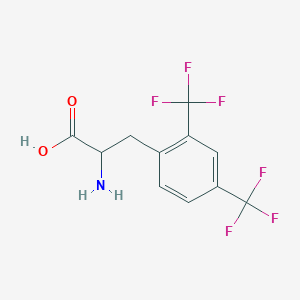
2,4-Bis(trifluoromethyl)-DL-phenylalanine
Übersicht
Beschreibung
2,4-Bis(trifluoromethyl)-DL-phenylalanine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, properties, and applications, which can provide insights into the analysis of 2,4-Bis(trifluoromethyl)-DL-phenylalanine. For instance, the synthesis of related fluorinated aromatic compounds and their incorporation into polymers is discussed, as well as the catalytic activity of a similar compound in dehydrative condensation reactions .
Synthesis Analysis
The synthesis of related fluorinated compounds involves multiple steps, including condensation reactions, hydrolysis, decarboxylation, and deformylation . For example, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted compound with a nitrophenyl ether, followed by reduction . Similarly, 2,4-Bis(trifluoromethyl)phenylboronic acid, which shares the bis(trifluoromethyl)phenyl moiety with our compound of interest, is used as a catalyst in amidation reactions, suggesting that it can be synthesized and is reactive under certain conditions .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction. For instance, the crystal structure of a zinc complex with a phenylalanine derivative was determined, revealing a distorted octahedral geometry around the zinc atom . This suggests that the molecular structure of 2,4-Bis(trifluoromethyl)-DL-phenylalanine could potentially be analyzed using similar methods to understand its geometry and bonding.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to form polymers and participate in catalytic reactions. Fluorinated polyimides derived from related monomers exhibit high solubility and form transparent, tough films . The catalytic activity of 2,4-Bis(trifluoromethyl)phenylboronic acid in dehydrative condensation suggests that the bis(trifluoromethyl)phenyl moiety is a reactive functional group in the synthesis of peptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of related fluorinated compounds include high thermal stability, low dielectric constants, and low water uptake, as seen in the fluorinated polyimides . These properties are significant for materials science applications, indicating that 2,4-Bis(trifluoromethyl)-DL-phenylalanine could also possess unique physical and chemical properties due to the presence of the trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Amidation : Wang, Lu, and Ishihara (2018) discovered that 2,4-Bis(trifluoromethyl)phenylboronic acid is highly effective as a catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is significant for α-dipeptide synthesis, indicating its utility in peptide bond formation and protein engineering (Wang, Lu, & Ishihara, 2018).
Peptide Synthesis and Radioprotective Properties : Research by Vatulina et al. (1997) explored the synthesis of peptides of 2,4-Bis(trifluoromethyl)-DL-phenylalanine (sarcolysin) with various amino acids and studied their radioprotective properties. This work is pivotal in understanding the molecule's structure in relation to its biological activity (Vatulina et al., 1997).
Preparation and Properties of Coordination Complexes : Laurie (1968) synthesized complexes of Co(acac)2(aa) using DL-phenylalanine and other amino acids, providing insights into their structure and properties. This research contributes to our understanding of the interactions between amino acids and metal complexes, which is important in fields like bioinorganic chemistry and pharmacology (Laurie, 1968).
Development of Optically Active Poly(amide–imide)s : Mallakpour, Hajipour, and Zamanlou (2002) researched the synthesis of optically active poly(amide–imide)s from N,N′-(4,4′-carbonyldiphthaloyl)-bis-L-phenylalanine diacid chloride and various aromatic diamines. This contributes to the field of polymer science, particularly in creating materials with specific optical properties (Mallakpour, Hajipour, & Zamanlou, 2002).
Study on Peptide Bond Formation Using Sulfuranes : Slaitas and Yeheskiely (2002) found that bis-[alpha,alpha-bis(trifluoromethyl)-benzyloxy]diphenylsulfur (BTBDS) facilitates rapid amide bond formation between certain amino acids and phenylalanine ethyl ester. This study contributes to the field of peptide synthesis, particularly in developing methods that prevent racemization (Slaitas & Yeheskiely, 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-3-[2,4-bis(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-2-1-5(3-8(18)9(19)20)7(4-6)11(15,16)17/h1-2,4,8H,3,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYPAKPAYLXGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286989 | |
| Record name | 2,4-Bis(trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)-DL-phenylalanine | |
CAS RN |
237076-67-4 | |
| Record name | 2,4-Bis(trifluoromethyl)phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237076-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Bis(trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)
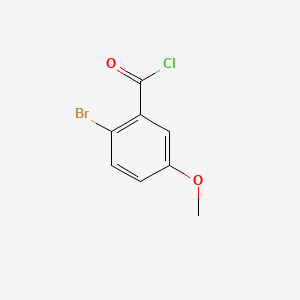
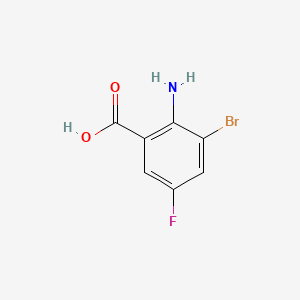
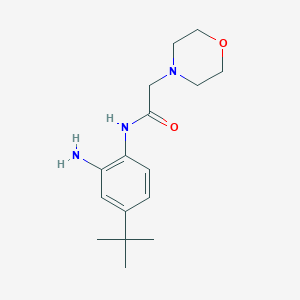
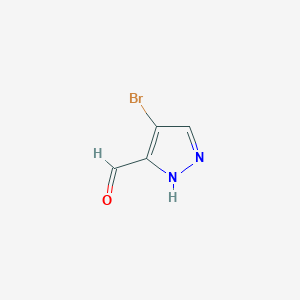
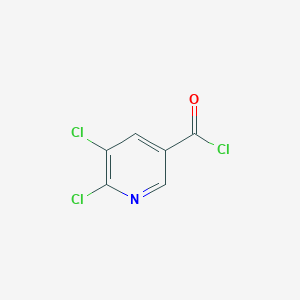
![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)
